5-羟基-2-碘苯甲酸

描述

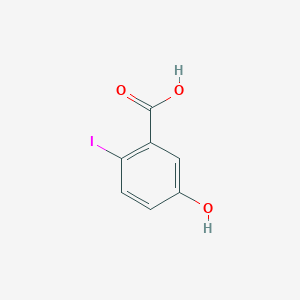

5-Hydroxy-2-iodobenzoic acid is a useful research compound. Its molecular formula is C7H5IO3 and its molecular weight is 264.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Hydroxy-2-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学性质

- 抗生素中芳香成分的合成: 5-羟基-2-碘苯甲酸在合成卡利化霉素类抗生素中发挥作用。它从易得材料中的合成已成功实现,为抗生素研究和开发领域做出了贡献 (Laak & Scharf, 1989)。

催化和反应机制

- 在水解反应中的催化作用: 该化合物在活性磷酸酯的水解中展示了催化活性。它作为磷的脱污剂的潜力已被合成并检验 (Katritzky, Duell, Durst, & Knier, 1987)。

- 在有机合成中的实用性: 它用于合成复杂的有机化合物,如呋[2,3-d]嘧啶,展示了其在开发多样化有机结构中的实用性 (Nalbandyan, Mkrtchyan, Akopyan, & Vartanyan, 1990)。

- 在氧化反应中的作用: 在氧化反应中展示了其实用性,特别是在存在Oxone的情况下对邻碘苯甲酸的催化使用,突显了其在环保溶剂混合物中的潜力 (Thottumkara, Bowsher, & Vinod, 2005)。

生物化学和药理学

- 不同物种中的代谢研究: 对碘化苯甲酸衍生物在不同物种中的代谢和排泄进行的调查,突显了物种特异性代谢途径 (Wold, Smith, & Williams, 1973)。

先进材料开发

- 有机-无机胶体的改性: 它在修改具有羟基或氨基表面的聚合物中发挥作用,创造了创新的有机-无机颗粒。这对材料科学和纳米技术等领域具有重要意义 (Bromberg, Zhang, & Hatton, 2008)。

安全和危害

作用机制

Target of Action

5-Hydroxy-2-iodobenzoic acid is a reagent in various organic chemical reactions leading to pharmaceutical compounds . It is involved in the synthesis of labeled benzamide analogs for tumor imaging .

Mode of Action

It is known that it is involved in various organic chemical reactions leading to pharmaceutical compounds .

Biochemical Pathways

5-Hydroxy-2-iodobenzoic acid is involved in the synthesis of labeled benzamide analogs for tumor imaging as well as the synthesis of the dye, Congo Red, for biological analyses

Pharmacokinetics

It is known that the solubility of 5-hydroxy-2-iodobenzoic acid in methanol is almost transparent , which may influence its bioavailability.

Result of Action

It is known that it is involved in the synthesis of labeled benzamide analogs for tumor imaging , which suggests that it may have effects at the molecular and cellular levels.

Action Environment

The action of 5-Hydroxy-2-iodobenzoic acid may be influenced by environmental factors. For instance, it is light sensitive and should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . These factors may influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

5-Hydroxy-2-iodobenzoic acid plays a significant role in biochemical reactions. It is involved in the synthesis of labeled benzamide analogs for tumor imaging and the synthesis of the dye Congo Red for biological analyses . The compound interacts with various enzymes and proteins during these processes. For instance, it may act as a substrate for enzymes involved in the iodination of organic molecules, facilitating the incorporation of iodine into specific positions on the benzene ring. Additionally, 5-Hydroxy-2-iodobenzoic acid can interact with proteins that bind to iodine-containing compounds, influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-2-iodobenzoic acid can change over time. The compound is light-sensitive and should be stored away from oxidizing agents to maintain its stability . Over time, 5-Hydroxy-2-iodobenzoic acid may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and enzyme activity.

属性

IUPAC Name |

5-hydroxy-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYOSOIAZLKAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361264 | |

| Record name | 5-Hydroxy-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57772-57-3 | |

| Record name | 5-Hydroxy-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-hydroxy-2-iodobenzoic acid used to create catalytic materials?

A1: The research paper describes a method where 5-hydroxy-2-iodobenzoic acid is modified to incorporate it into polymer structures, ultimately forming catalytic materials.

Q2: What catalytic properties do these IBX-modified materials possess?

A2: The IBX-modified poly(vinyl alcohol) and microcrystalline cellulose particles demonstrated the ability to hydrolyze diisopropyl fluorophosphate (DFP), a compound structurally similar to nerve agents like sarin and soman []. This hydrolysis reaction is important for the detoxification of these dangerous chemical warfare agents. The study also mentions the accelerated degradation of chlorpyrifos, a pesticide, in the presence of these IBX-modified materials, highlighting their potential in environmental remediation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

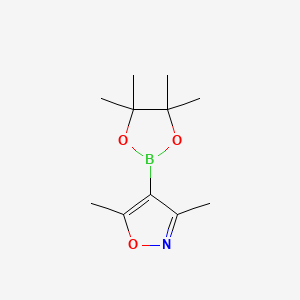

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)

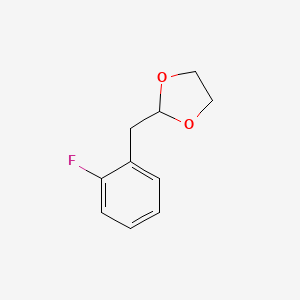

![2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302068.png)

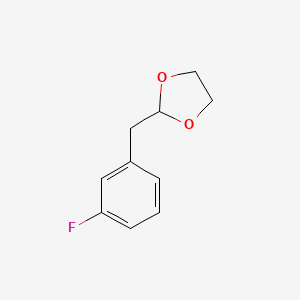

![2-[(4-Methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1302071.png)